(4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative This compound is notable for its unique structure, which includes a hydroxymethyl group and a methoxyphenyl group attached to an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde or a similar reagent to introduce the hydroxymethyl group at the desired position.
Attachment of the Methoxyphenyl Group: This can be accomplished through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the oxazolidinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazolidinone ring can undergo reduction to form the corresponding amino alcohol.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amino alcohols.
Substitution: Various substituted methoxyphenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one is used as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. It is also employed in the synthesis of complex molecules due to its ability to undergo a variety of chemical transformations.
Biology
This compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to inhibit certain enzymes or receptors makes it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various products.
Mechanism of Action
The mechanism of action of (4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and methoxyphenyl groups play crucial roles in binding to these targets, leading to the modulation of their activity. This can result in the inhibition of enzyme function or the activation of receptor pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (4S,5R)-5-(hydroxymethyl)-4-phenyl-1,3-oxazolidin-2-one
- (4S,5R)-5-(hydroxymethyl)-4-(4-chlorophenyl)-1,3-oxazolidin-2-one
- (4S,5R)-5-(hydroxymethyl)-4-(4-fluorophenyl)-1,3-oxazolidin-2-one
Uniqueness
(4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
CAS No. |
237736-11-7 |
---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO4/c1-15-8-4-2-7(3-5-8)10-9(6-13)16-11(14)12-10/h2-5,9-10,13H,6H2,1H3,(H,12,14)/t9-,10-/m0/s1 |
InChI Key |
BUIFCOFNXXUCMV-UWVGGRQHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2[C@@H](OC(=O)N2)CO |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(OC(=O)N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.